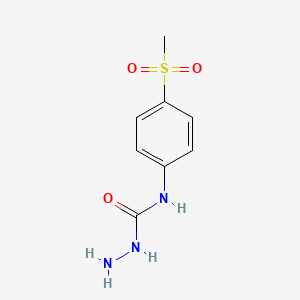3-Amino-1-(4-methanesulfonylphenyl)urea
CAS No.: 1152712-88-3
Cat. No.: VC2555273
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1152712-88-3 |
|---|---|
| Molecular Formula | C8H11N3O3S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | 1-amino-3-(4-methylsulfonylphenyl)urea |
| Standard InChI | InChI=1S/C8H11N3O3S/c1-15(13,14)7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |
| Standard InChI Key | BKCDSMPGPRXRAU-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN |
Introduction
Chemical Identity and Structure
3-Amino-1-(4-methanesulfonylphenyl)urea is characterized by specific chemical identifiers that uniquely define its structure and properties.
Basic Identifiers
| Parameter | Information |
|---|---|
| CAS Number | 1152712-88-3 |
| Molecular Formula | C8H11N3O3S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | 1-amino-3-(4-methylsulfonylphenyl)urea |
| Alternative Name | N-[4-(methylsulfonyl)phenyl]hydrazinecarboxamide |
Table 1: Basic chemical identifiers of 3-Amino-1-(4-methanesulfonylphenyl)urea
Structural Descriptors
| Descriptor Type | Information |
|---|---|
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN |
| InChI | InChI=1S/C8H11N3O3S/c1-15(13,14)7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |
| InChIKey | BKCDSMPGPRXRAU-UHFFFAOYSA-N |
Table 2: Structural descriptors for digital representation
The compound features a urea group (-NH-CO-NH-) that connects an amino group (-NH2) with a 4-methanesulfonylphenyl moiety. The methanesulfonyl group (-SO2CH3) is attached at the para position of the phenyl ring, creating a distinct electronic environment that influences the compound's reactivity and potential biological interactions.
Physical Properties
Basic Physical Characteristics
| Property | Value |
|---|---|
| Physical Form | Powder |
| Color | Not specified in literature |
| Melting Point | 180-182°C |
| Solubility | Soluble in DMSO; specific solubility in other solvents not well documented |
| Storage Temperature | Room temperature (recommended) |
Table 3: Physical properties of 3-Amino-1-(4-methanesulfonylphenyl)urea
Computational Chemistry Parameters
| Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 101.29 |
| LogP | 0.0853 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bonds | 2 |
Table 4: Computed physicochemical properties relevant to drug-likeness
These parameters suggest that 3-Amino-1-(4-methanesulfonylphenyl)urea has moderate lipophilicity and hydrogen bonding capabilities, which could influence its pharmacokinetic profile if developed for therapeutic applications.
Chemical Reactivity
The reactivity of 3-Amino-1-(4-methanesulfonylphenyl)urea is influenced by its functional groups:
-
The terminal amino group (-NH2) can participate in nucleophilic reactions
-
The urea moiety (-NH-CO-NH-) can engage in hydrogen bonding and serve as both hydrogen bond donor and acceptor
-
The methanesulfonyl group (-SO2CH3) imparts electron-withdrawing properties that influence the reactivity of the attached phenyl ring
These reactive sites make the compound a potential building block for further chemical derivatization to create more complex structures with tailored properties.
Table 5: Potential pharmaceutical applications based on related compounds
Chemical Building Block
The compound's functional groups make it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry programs focused on developing:
-
Heterocyclic compounds with improved drug-like properties
-
Conjugates with other pharmacophores
-
Modified urea derivatives with optimized pharmacokinetic profiles
| Classification Element | Description |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Class | Not specified in available literature |
| Packing Group | Not specified in available literature |
Table 6: Hazard classification information
Hazard and Precautionary Statements
| Hazard Statements | Code |
|---|---|
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
Table 7: Hazard statements associated with the compound
| Precautionary Statements | Code |
|---|---|
| Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |
| Wash hands thoroughly after handling | P264 |
| Do not eat, drink or smoke when using this product | P270 |
| Use only outdoors or in a well-ventilated area | P271 |
| Wear protective gloves/protective clothing/eye protection/face protection | P280 |
| IF ON SKIN: Wash with plenty of soap and water | P302+P352 |
| IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | P304+P340 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |
| Store in a well-ventilated place. Keep container tightly closed | P403+P233 |
| Store locked up | P405 |
| Dispose of contents/container according to local/regional/national/international regulations | P501 |
Table 8: Precautionary statements for safe handling
Research Context and Future Directions
3-Amino-1-(4-methanesulfonylphenyl)urea belongs to a broader class of compounds that have attracted interest in medicinal chemistry. The methanesulfonyl group is a common pharmacophore in many drugs, known to enhance water solubility while maintaining membrane permeability. This structural feature, combined with the urea moiety, positions this compound as a potential starting point for developing bioactive molecules.
Future research directions might include:
-
Systematic biological screening to identify specific therapeutic targets
-
Structure-activity relationship (SAR) studies through derivatization of the amino group or modification of the methanesulfonyl substituent
-
Integration into larger molecular frameworks as part of fragment-based drug design approaches
-
Investigation of potential applications in agricultural chemistry, where urea derivatives have found utility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume